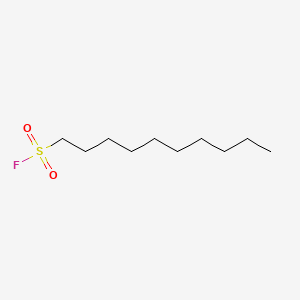![molecular formula C11H21N5S B12947947 N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine CAS No. 144036-38-4](/img/structure/B12947947.png)
N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine is a synthetic organic compound that features both an imidazole ring and a guanidine group. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with a suitable alkyl halide to introduce the propyl group.
Thioether Formation: The ethylthio group can be introduced via a nucleophilic substitution reaction using an ethylthiol and an appropriate leaving group.
Guanidine Formation: The final step involves the formation of the guanidine group, which can be achieved by reacting the intermediate with a guanidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated guanidine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions due to its guanidine group.
Medicine: Potential therapeutic agent due to its imidazole ring, which is a common pharmacophore in many drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor agonists/antagonists. The guanidine group can interact with biological molecules through hydrogen bonding and ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: Contains an imidazole ring and is a naturally occurring amino acid.
Guanidine: A simple compound with a guanidine group, often used in protein denaturation studies.
Cimetidine: A histamine H2 receptor antagonist with an imidazole ring, used to treat ulcers.
Uniqueness
1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine is unique due to the combination of its functional groups, which may confer specific biological activities not found in simpler compounds like histidine or guanidine.
Propriétés
Numéro CAS |
144036-38-4 |
|---|---|
Formule moléculaire |
C11H21N5S |
Poids moléculaire |
255.39 g/mol |
Nom IUPAC |
1-(2-ethylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C11H21N5S/c1-2-17-7-6-15-11(12)14-5-3-4-10-8-13-9-16-10/h8-9H,2-7H2,1H3,(H,13,16)(H3,12,14,15) |
Clé InChI |
MKDOEODRESERSQ-UHFFFAOYSA-N |
SMILES canonique |
CCSCCNC(=NCCCC1=CN=CN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)


![Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)
![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)




![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)
![N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride](/img/structure/B12947934.png)


